5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-(bromomethyl)pyridine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Scientific Research Applications
5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can form covalent or non-covalent bonds with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
5-Bromo-2-(pyridin-2-ylmethoxy)benzaldehyde can be compared with similar compounds such as:
5-Bromo-2-methoxypyridine: This compound is used as a building block for various chemical syntheses.
2-(Bromomethyl)pyridine: This compound is used in the synthesis of colorimetric and fluorescence chemosensors.
2-(Pyridin-2-ylmethoxy)-benzaldehyde: This compound is used in various research applications, similar to this compound.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets and participate in specific chemical reactions.
Properties
IUPAC Name |
5-bromo-2-(pyridin-2-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-11-4-5-13(10(7-11)8-16)17-9-12-3-1-2-6-15-12/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCJZOKCZZGBSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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